2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol
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Overview
Description
Reactivity of [2,6-Bis((dimethylamino)methyl)phenyl]gold(I)
The study of the [2,6-bis((dimethylamino)methyl)phenyl]gold(I) dimer reveals its unique reactivity with alkyl halides, leading to the formation of heteroaurate(I) and organogold(III) complexes. The synthesis of the gold(I) dimer was achieved with a 60% yield, demonstrating the potential for efficient production. The molecular structures of the resulting compounds were determined through X-ray analysis, providing valuable insights into the coordination chemistry of organogold species. This research contributes to the understanding of gold's coordination behavior and its potential applications in organometallic chemistry .
Synthesis of 2-Dimethylamino-4,6-Bis[(5-Tetrazolyl)Phenyl]-1,3,5-Triazines
A two-step synthesis method for producing 2-dimethylamino-4,6-bis[(5-tetrazolyl)phenyl]-1,3,5-triazines from dicyanobenzenes has been developed. This method yields the ortho, meta, and para isomers in reasonable total yields, indicating a versatile approach to synthesizing these compounds. The simplicity and efficiency of this procedure could make it a valuable tool for researchers working with triazine derivatives .
Unique Properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane
The synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcases the compound's reactivity with various reagents, leading to the formation of several derivatives. The structure was confirmed by X-ray diffraction, and the compound's behavior in solution was studied using spectroscopic methods. This research highlights the compound's potential as a versatile reagent in organic and inorganic synthesis .
Reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with Primary Amines
The substitution reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines were investigated, yielding fully substituted derivatives. The structural characterizations were confirmed using various spectroscopic techniques and X-ray crystallography. This study provides a deeper understanding of the reactivity of spirocyclotetraphosphazenes with amines, which could be relevant for the development of new materials or pharmaceuticals .
Syntheses and Properties of 1,4-Bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene Derivatives
The synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives demonstrates the ability to manipulate the electronic properties of phosphorus-containing compounds. The molecular structures were elucidated using spectroscopic methods and X-ray crystallography, revealing large bond angles around the phosphorus atoms. Electrochemical measurements provided further insights into the redox properties of these compounds, which could be significant for applications in materials science and catalysis .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Palladium Complex Formation
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol derivatives react with PdCl2 to form dinuclear palladium thiophenolate complexes. These complexes have been characterized using IR, NMR spectroscopy, and X-ray crystallography, indicating their potential in detailed chemical analysis and synthesis (Siedle & Kersting, 2006).
Lithium and Sodium Phenolate Complexes
The compound and its derivatives have been used to synthesize lithium and sodium phenolates. These complexes were studied for their structural properties in both solid-state and solution, providing insights into their chemical behavior (Koten et al., 1993).
Oxovanadium Dinuclear Entities
A derivative of 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol has been incorporated in the synthesis of oxophenoxovanadates, a form of dinuclear oxovanadium(IV/V) entities. These have been synthesized and characterized, including studies of their electronic properties (Mondal et al., 2005).
Copper(II) Complexes Synthesis
The compound has been utilized in synthesizing copper(II) complexes, exploring their structure and magnetic properties. These studies contribute to the understanding of metal-ligand interactions and the potential for catalytic applications (Banerjee et al., 2009).
Triorganotin Cations Synthesis
Research has been conducted on synthesizing and characterizing triorganotin cations derived from 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, providing valuable information about their solubility and structural properties (Koten et al., 1978).
Microwave-assisted Methylation Studies
The compound has been investigated in the context of microwave-assisted methylation, specifically examining its reactions and yields, which is significant for the development of more efficient chemical synthesis methods (Lui et al., 2016).
Silicon Compound Basicity Investigation
Research on the basicity of silicon compounds related to 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol has shown surprising results, providing deeper insight into chemical bonding and reactivity (Chuit et al., 1996).
Melamine Derivatives Synthesis
It has been used in the synthesis of bi-functional melamine derivatives, expanding the understanding of s-triazine chemistry and potential applications in polymer science (Matsukawa et al., 1980).
Gold(I) Dimer Reactivity
The compound's derivatives have been studied for their reactivity with alkyl halides, contributing to the knowledge of organogold chemistry and potential applications in catalysis (Koten et al., 2000).
Polymerization Catalysts Research
Its derivatives have been involved in the synthesis of novel polymerization catalysts, expanding the potential applications in material science and industrial processes (Chuchuryukin et al., 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-ethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-6-11-7-12(9-15(2)3)14(17)13(8-11)10-16(4)5/h7-8,17H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFVYJJGFBUXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol |
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